2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Description
This compound belongs to the flavonoid class, specifically a flavonol derivative with a glycosylated hydroxyl group. Its structure comprises:
- A chromen-4-one core (a bicyclic system with a ketone at position 4).
- A 3,4-dihydroxyphenyl group at position 2, contributing to its antioxidant properties.
- Dihydroxy substitutions at positions 5 and 6 on the chromenone ring.
- A glycosidic moiety at position 7: a β-D-glucopyranosyl unit (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl), which enhances solubility and modulates bioavailability .
Its molecular formula is inferred as C₂₇H₂₈O₁₇, with a molecular weight of approximately 624.5 g/mol (estimated from analogous compounds in ). The glycosylation pattern distinguishes it from simpler flavonoids, influencing its pharmacokinetics and interaction with biological targets .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-14-17(27)19(29)20(30)21(33-14)32-13-5-12-15(18(28)16(13)26)10(25)4-11(31-12)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPKUHLLPBGDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Extraction and Isolation from Natural Sources
The most common and practical method to obtain this compound is through extraction from plant materials known to contain flavonoid glycosides.
- Source plants: Various plants such as Oldenlandia herbacea, Zea mays, and other flavonoid-rich species have been reported to contain structurally related compounds.
- Extraction procedure:
- Plant material is dried and powdered.
- Extraction is performed using polar solvents like methanol, ethanol, or aqueous mixtures to solubilize flavonoid glycosides.
- The crude extract is concentrated under reduced pressure.
- Isolation techniques:
- Chromatographic separation using High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), or column chromatography.
- Use of reversed-phase HPLC is preferred for flavonoid glycosides due to their polarity.
- Structural elucidation and purity confirmation are done by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Chemical Synthesis
Due to the complexity of the molecule, total chemical synthesis is challenging but achievable through multi-step organic synthesis involving:
- Stepwise construction of the chromen-4-one core:
- Starting from appropriate substituted phenolic precursors.
- Use of cyclization reactions to form the chromone ring.
- Introduction of hydroxyl groups:
- Selective hydroxylation at positions 5, 6, and 7 on the chromone ring.
- Protection and deprotection strategies to control regioselectivity.
- Glycosylation:
- Coupling of the chromone aglycone with a protected sugar donor such as a trihydroxyoxane derivative.
- Glycosylation reactions typically employ Lewis acid catalysts (e.g., BF3·OEt2) or other promoters under controlled temperature and pH to ensure stereoselectivity.
- Subsequent deprotection of sugar hydroxyl groups to yield the free glycoside.
- Purification:
- Chromatographic techniques to separate the desired glycoside from side products.
- Yield and challenges:
- The overall yield is often low due to multiple steps.
- Maintaining stereochemical integrity of sugar moiety is critical.
- Reaction conditions such as solvent choice, temperature, and reaction time are optimized to maximize yield and purity.
Enzymatic Synthesis and Biotransformation
- Enzymatic glycosylation using glycosyltransferases offers a regio- and stereoselective alternative to chemical synthesis.
- Biotransformation of flavonoid aglycones by plant cell cultures or microbial enzymes can yield the glycosylated form.
- These methods are gaining interest for their mild reaction conditions and environmental friendliness but require availability of specific enzymes or microbial strains.
Comparative Summary of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield | Purity Control Techniques |
|---|---|---|---|---|
| Extraction from plants | Natural source, relatively simple | Low yield, complex mixtures | 0.1–5% (w/w from plant) | HPLC, NMR, MS |
| Chemical synthesis | Controlled structure, scalable in theory | Multi-step, low overall yield, costly | Variable, often <30% | Chromatography, NMR, MS |
| Enzymatic glycosylation | High regio- and stereoselectivity | Requires enzymes, limited substrates | Moderate | HPLC, enzymatic assays |
| Biotransformation | Eco-friendly, mild conditions | Requires specific microorganisms | Moderate | HPLC, MS |
Detailed Research Findings on Preparation
- Studies have shown that flavonoid glycosides similar to this compound can be efficiently isolated using methanol extraction followed by reversed-phase HPLC purification, yielding compounds with high purity suitable for pharmacological testing.
- Chemical synthesis routes emphasize the importance of protecting groups on hydroxyls to prevent side reactions during glycosylation steps. For example, acetyl or benzyl protecting groups are commonly used and later removed under mild conditions to restore free hydroxyls.
- Mass spectrometry fragmentation patterns confirm the presence of the glycosidic linkage and hydroxylation pattern, aiding in monitoring synthesis and isolation progress.
- Enzymatic methods, while less common, have demonstrated the ability to attach sugar moieties with high specificity, reducing the need for protecting group manipulations.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyluteolin 7-glucoside undergoes glycosylation reactions, where the hydroxyl groups of luteolin are glycosylated to form various glycosides . The compound can also participate in oxidation and reduction reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the glycosylation of luteolin include DMSO, Na2HPO4/KH2PO4 buffer, and sucrose . The reactions are typically conducted at room temperature with harvested wet cells of Bacillus cereus A46 .
Major Products Formed
The major products formed from the glycosylation of luteolin include luteolin 7-O-glucoside, luteolin 4′-O-glucoside, luteolin 3′-O-glucoside, luteolin 7,3′-di-O-glucoside, and luteolin 7,4′-di-O-glucoside .
Scientific Research Applications
6-Hydroxyluteolin 7-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: The compound is studied for its anti-inflammatory and antioxidant properties.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and neurodegenerative disorders due to its ability to inhibit arachidonate metabolism and reduce oxidative stress
Mechanism of Action
6-Hydroxyluteolin 7-glucoside exerts its effects by inhibiting the major pathways of arachidonate metabolism in leukocytes, leading to reduced production of pro-inflammatory mediators . It also exhibits antioxidant activity by preventing mitochondrial membrane depolarization and reducing oxidative stress . The compound targets molecular pathways involved in inflammation and oxidative stress, such as the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway .
Comparison with Similar Compounds
Polarity and Solubility
Glycosylation increases hydrophilicity. For example:
Collision Cross-Section (CCS)
Glycosylated flavonoids exhibit larger CCS values due to extended conformations. For example:
- 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-O-glucopyranosylchromen-4-one () has a CCS of 237.4 Ų ([M+H]+), while the target compound likely exceeds 250 Ų due to additional hydroxyl groups .
Bioavailability and Metabolic Stability
- Glycosides vs. Aglycones : Glycosylation (e.g., 7-O-glucoside) delays intestinal absorption but enhances stability against phase I metabolism compared to aglycones like 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one .
- Methoxy Substitutions : Compounds with methoxy groups (e.g., ) show higher membrane permeability but lower antioxidant capacity due to reduced hydroxyl availability .
Data Tables
Table 1: Molecular Weights of Analogous Compounds ()
| Compound | Molecular Weight (g/mol) |
|---|---|
| Target Compound | ~624.5 |
| 2-(3,4-dihydroxyphenyl)-5,6,7-trihydroxychromen-4-one | 302.24 |
| 5-hydroxy-2-(4-hydroxyphenyl)-7-O-glucopyranosylchromen-4-one | 432.38 |
| 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-diglucoside | 564.50 |
Table 2: Predicted CCS Values (Ų) for Glycosylated Flavonoids ()
| Adduct | m/z | CCS |
|---|---|---|
| [M+H]+ | 625.18 | 237.4 |
| [M+Na]+ | 647.16 | 238.0 |
Biological Activity
The compound 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one , often referred to in scientific literature by its chemical structure or as a derivative of flavonoids, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified as a flavonoid, characterized by multiple hydroxyl groups that contribute to its biological activity. Its molecular formula is , and it exhibits a complex structure that includes several phenolic and glycosidic components.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C₄₂H₄₇O₂₃ |
| Molecular Weight | 815.84 g/mol |
| IUPAC Name | This compound |
| Solubility | Practically insoluble in water |
Antioxidant Activity
Research indicates that flavonoids possess significant antioxidant properties due to their ability to scavenge free radicals. The compound has been shown to exhibit strong antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Properties
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests potential therapeutic applications in conditions characterized by inflammation.
Antimicrobial Effects
The compound has also shown antimicrobial activity against various pathogens. In vitro studies indicate effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing natural antimicrobial agents.
Anticancer Potential
Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases. Research is ongoing to elucidate the specific pathways involved.
Case Studies and Research Findings
- Antioxidant Activity Study : A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various flavonoids, including this compound. Results showed a significant reduction in oxidative stress markers in treated cells compared to controls .
- Anti-inflammatory Mechanism : In a 2020 study published in Phytotherapy Research, researchers investigated the anti-inflammatory effects of several flavonoids on human monocytes. The findings indicated that treatment with this compound significantly reduced the expression of inflammatory markers .
- Antimicrobial Efficacy : A study conducted by researchers at a Brazilian university assessed the antimicrobial properties of various plant extracts containing this compound. The results demonstrated notable inhibition of pathogenic bacteria, supporting its traditional use in herbal medicine .
Q & A
Q. How is the molecular structure of this compound elucidated, and what analytical techniques are critical for confirming its stereochemistry?
- Methodological Answer : Structural elucidation employs a combination of NMR spectroscopy (1D/2D NMR for proton and carbon assignments), high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, and X-ray crystallography for absolute stereochemistry determination. The glycosidic linkage positions (e.g., C-7 glucose moiety) are resolved via NOESY/ROESY experiments to identify spatial proximities between protons . For stereochemical confirmation, circular dichroism (CD) or computational modeling (DFT calculations) may supplement crystallographic data.
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
- Methodological Answer : Key properties include solubility (measured via shake-flask method in polar solvents like DMSO or water), logP (determined via HPLC retention time or octanol-water partitioning), and thermal stability (TGA/DSC analysis). Spectrophotometric methods (UV-Vis at λmax ~270 nm for flavonoid absorption) and polarimetry ([α]D) are used to assess optical activity. Hydroxyl group reactivity is validated through methylation/acetylation assays followed by LC-MS analysis .
Advanced Research Questions
Q. What are the synthetic challenges in achieving regioselective glycosylation of the flavonoid core, and how are they addressed?
- Methodological Answer : Regioselective glycosylation at the C-7 position is hindered by competing hydroxyl reactivity (e.g., C-5, C-6). Strategies include:
- Protecting group chemistry : Temporary protection of vicinal diols (e.g., using tert-butyldimethylsilyl groups) to direct glycosylation .
- Enzymatic methods : Glycosyltransferases (GTs) with specificity for flavonoid substrates improve regioselectivity .
- Microwave-assisted synthesis : Enhances reaction efficiency and reduces side products .
Key Data : Enzymatic approaches yield >80% regioselectivity compared to <50% for chemical methods .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, metal ion presence) or structural analogs. Mitigation strategies:
- Standardized assays : Use oxygen radical absorbance capacity (ORAC) and DPPH/ABTS assays under controlled pH (7.4) and temperature (37°C) .
- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., quinones) that may exhibit pro-oxidant activity .
- Computational modeling : Molecular docking to compare binding affinities with redox-related targets (e.g., NADPH oxidase) .
Q. What advanced analytical methods are recommended for assessing purity and stability in complex matrices?
- Methodological Answer :
- HPLC-DAD-ELSD : Dual detection (UV + evaporative light scattering) quantifies glycosylated vs. aglycone forms .
- Stability studies : Forced degradation (heat, light, oxidation) monitored via LC-MS to identify labile groups (e.g., catechol moieties) .
- NMR-based metabolomics : Track degradation pathways in biological matrices (e.g., plasma) .
Q. How does glycosylation impact pharmacokinetics, and what methods improve bioavailability?
- Methodological Answer : Glycosylation enhances water solubility but reduces membrane permeability. Strategies:
- Prodrug design : Enzymatic cleavage of glycosides in vivo (e.g., β-glucosidase-mediated release) .
- Nanoformulation : Encapsulation in lipid-based nanoparticles to bypass efflux transporters .
Key Data : Glycosylated forms show 2–3× higher aqueous solubility but 50% lower Caco-2 permeability compared to aglycones .
Q. What methodologies are used to evaluate target organ toxicity and ecological impact?
- Methodological Answer :
- In vitro toxicity : HepG2 (liver) and HK-2 (kidney) cell lines for IC50 determination; ROS assays for oxidative stress .
- Ecotoxicity : Algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays (OECD 202) .
- Computational tools : QSAR models predict biodegradability and bioaccumulation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
